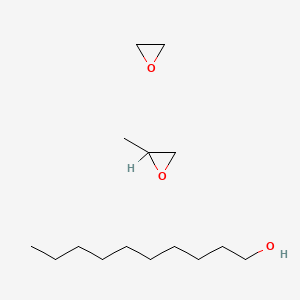

Decan-1-ol;2-methyloxirane;oxirane

Beschreibung

Eigenschaften

CAS-Nummer |

37251-67-5 |

|---|---|

Molekularformel |

C15H32O3 |

Molekulargewicht |

260.41 g/mol |

IUPAC-Name |

decan-1-ol;2-methyloxirane;oxirane |

InChI |

InChI=1S/C10H22O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11;1-3-2-4-3;1-2-3-1/h11H,2-10H2,1H3;3H,2H2,1H3;1-2H2 |

InChI-Schlüssel |

UTNUVZIWDLHXRH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCO.CC1CO1.C1CO1 |

Physikalische Beschreibung |

Colorless to light yellow viscous liquid with a solvent-like odor; [BASF MSDS] |

Verwandte CAS-Nummern |

709651-21-8 37251-67-5 9038-29-3 141615-70-5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of decan-1-ol;2-methyloxirane;oxirane typically involves the polymerization of methyl oxirane with monodecyl ether . The reaction conditions for this polymerization process include:

Temperature: The reaction is carried out at elevated temperatures to facilitate the polymerization process.

Catalysts: Catalysts such as strong acids or bases are often used to initiate the polymerization reaction.

Solvents: Solvents like toluene or dichloromethane are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In industrial settings, the production of decan-1-ol;2-methyloxirane;oxirane involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Types of Reactions

Decan-1-ol;2-methyloxirane;oxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Wissenschaftliche Forschungsanwendungen

Decan-1-ol;2-methyloxirane;oxirane has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of decan-1-ol;2-methyloxirane;oxirane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Decan-1-ol

Decan-1-ol (C₁₀H₂₁OH) is a primary fatty alcohol with a 10-carbon chain. It is used in surfactants, lubricants, and cosmetics due to its amphiphilic properties. Its longer hydrocarbon chain provides moderate solubility in organic solvents and low water solubility .

2-Methyloxirane (Propylene Oxide)

2-Methyloxirane (C₃H₆O) is a three-membered cyclic ether (epoxide) with a methyl group substituent. It is highly reactive and widely used in polymer production (e.g., polyurethanes), pharmaceuticals, and as a sterilizing agent .

Oxirane (Ethylene Oxide)

Oxirane (C₂H₄O) is the simplest epoxide. It is a key industrial chemical for synthesizing ethylene glycol, surfactants, and sterilizing medical equipment. Its high reactivity and volatility make it critical in bulk chemical processes .

Comparison with Similar Compounds

Decan-1-ol vs. Other Fatty Alcohols

Key Differences :

2-Methyloxirane vs. Other Epoxides

Key Differences :

Oxirane vs. Other Small Epoxides

Key Differences :

Decan-1-ol Derivatives

Oxirane in Bulk Chemistry

- Ethylene Glycol Production : Hydrolysis of oxirane accounts for ~60% of global production.

- Sterilization : Gas-phase use in medical equipment due to alkylating properties .

Biologische Aktivität

Decan-1-ol; 2-methyloxirane; oxirane, a compound with the chemical formula , exhibits various biological activities that are significant in both industrial applications and potential therapeutic uses. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Decan-1-ol is a fatty alcohol, while 2-methyloxirane (also known as propylene oxide) and oxirane (ethylene oxide) are cyclic ethers. The combination of these components results in a compound that possesses unique properties, which can influence its biological activity.

Biological Activity Overview

The biological activity of Decan-1-ol; 2-methyloxirane; oxirane has been studied in various contexts, including:

- Antimicrobial Activity : Research indicates that compounds containing oxirane structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of epoxides can inhibit the growth of bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- Enzymatic Interactions : The compound may interact with enzymes such as soluble epoxide hydrolase (SEH), which is involved in the metabolism of fatty acid epoxides. SEH catalyzes the hydrolysis of epoxides, impacting various physiological processes including blood pressure regulation .

Data Table: Biological Activities

Case Studies

- Antimicrobial Efficacy : A study examined the effects of various epoxide compounds on bacterial strains. Results indicated that Decan-1-ol derivatives exhibited significant inhibitory effects against S. aureus, suggesting potential applications in developing new antimicrobial agents.

- Enzyme Kinetics : Another investigation focused on the kinetics of soluble epoxide hydrolase when exposed to Decan-1-ol; 2-methyloxirane; oxirane. The study found that this compound acts as an effective substrate, leading to the formation of hydroxy fatty acids that are crucial for maintaining vascular health .

Research Findings

Recent research has highlighted the following key findings regarding Decan-1-ol; 2-methyloxirane; oxirane:

- Metabolic Pathways : The compound is metabolized via pathways involving epoxide hydrolases, which play critical roles in detoxifying reactive epoxides derived from fatty acids.

- Therapeutic Potential : Given its interaction with metabolic enzymes and its antimicrobial properties, there is potential for further development into therapeutic agents for cardiovascular diseases and infections.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.